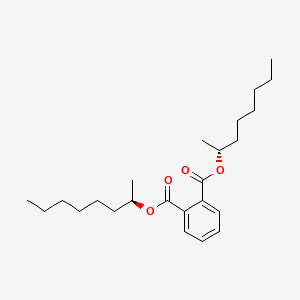

Phthalate, l secondary octyl

Description

Context of Phthalate (B1215562) Esters in the Environment

Phthalate esters (PEs) are a class of synthetic organic chemicals that are produced in large quantities and used extensively in a wide array of industrial and consumer products. frontiersin.org Their primary application is as plasticizers, which are additives used to increase the flexibility, durability, and longevity of plastics, particularly polyvinyl chloride (PVC). iwaponline.comijc.org Products containing phthalates include food containers, packaging materials, adhesives, cosmetics, paints, and toys. frontiersin.orgiwaponline.com

Phthalates are considered emerging pollutants and are recognized as ubiquitous environmental contaminants. frontiersin.orgnih.gov A significant environmental issue with phthalates is that they are not chemically bound to the plastic matrix. iwaponline.com Consequently, they can leach, migrate, or evaporate from products into the environment, leading to widespread contamination of air, water, soil, and sediment. iwaponline.com The increase in plastic use and the breakdown of plastic waste are major contributors to the rising concentration of phthalate esters in the environment. iwaponline.com

Once in the environment, the fate of phthalate esters is influenced by their physical and chemical properties. rsc.org While some with shorter carbon chains are more readily biodegradable, others can persist, bioaccumulate in organisms, and biomagnify through the food chain. frontiersin.orgmst.dk Their presence in aquatic ecosystems is of particular concern, as rivers, lakes, and wetlands receive PEs from various anthropogenic sources, including industrial and urban runoff. frontiersin.org Due to their widespread presence and potential for persistence, several phthalate esters have been identified as priority pollutants for environmental monitoring and research. nih.govnih.gov

Significance of Di-n-octyl Phthalate (DnOP) in Environmental Research

Di-n-octyl phthalate (DnOP), the straight-chain dioctyl ester of phthalic acid, is a specific type of phthalate used as a plasticizer to impart flexibility to polymers. canada.cacanada.ca While it serves a similar function to its more commonly used branched-chain isomer, bis(2-ethylhexyl) phthalate (DEHP), DnOP is used in much smaller quantities. canada.cacanada.ca In North America, for instance, DnOP is not widely produced and is often made only by special order. canada.ca

A significant challenge in historical environmental research has been the inconsistent terminology used for these compounds. The term "dioctyl phthalate" or "DOP" has been used interchangeably in literature to refer to both DnOP and the more prevalent DEHP. ijc.orgcanada.cacanada.capublications.gc.ca This ambiguity may have led to an overestimation of the environmental occurrence and concentrations of DnOP in some reports. canada.cacanada.ca

Despite its lower production volume compared to DEHP, DnOP is of environmental significance as it has been detected in various environmental compartments. Processes that affect its distribution and transformation in the environment include atmospheric photo-oxidation, partitioning to soil and sediment, and aerobic degradation. canada.cacanada.ca Research indicates that DnOP is not persistent in air or surface water but may persist and accumulate in sediment, particularly under anaerobic conditions. canada.ca Its degradation half-life in a laboratory model water column was reported to be 5 days, with transformation products including mono-n-octyl phthalate and phthalic acid. canada.ca

DnOP has been identified in industrial effluents, municipal sewage sludge, surface waters, and sediments. canada.ca For example, studies in Canada have documented its presence in the effluents of chemical plants and in municipal sludge. canada.cacanada.ca It is also particularly associated with agricultural plastics, with some studies showing that phthalate profiles in mulched soils are dominated by DEHP and, to a lesser extent, DnOP. publish.csiro.au

The following tables summarize some of the reported concentrations of Di-n-octyl Phthalate (DnOP) in various environmental media from research and monitoring programs.

Table 1: Concentration of Di-n-octyl Phthalate (DnOP) in Canadian Water Samples

| Location | Year(s) of Sampling | Concentration | Source |

|---|---|---|---|

| Organic chemical plant effluent, Whitby, Ontario | 1990-1991 | Mean of 2.3 µg/L | canada.cacanada.ca |

| Raw surface water, Alberta (1 of 45 samples) | 1987-1992 | 4 µg/L | canada.ca |

| St. Lawrence River | 1987 | Mean of 9 ng/L | canada.ca |

| Niagara River (at Fort Erie) | 1988-1989 | Mean of 2.9 ng/L | canada.ca |

| Niagara River (at Niagara-on-the-Lake) | 1988-1989 | Mean of 5.2 ng/L | canada.ca |

Table 2: Concentration of Di-n-octyl Phthalate (DnOP) in Canadian Sediment and Sludge

| Matrix | Location | Year(s) of Sampling | Concentration | Source |

|---|---|---|---|---|

| Municipal Sludge (9 of 15 samples) | Canada-wide | 1980-1985 | Traces to 115 mg/kg (dry weight); Median of 7 mg/kg | canada.cacanada.ca |

| Sediment | Detroit River (Grosse Ile) | 1982 | 90 to 260 µg/kg | publications.gc.ca |

Properties

CAS No. |

64535-98-4 |

|---|---|

Molecular Formula |

C24H38O4 |

Molecular Weight |

390.6 g/mol |

IUPAC Name |

bis[(2R)-octan-2-yl] benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C24H38O4/c1-5-7-9-11-15-19(3)27-23(25)21-17-13-14-18-22(21)24(26)28-20(4)16-12-10-8-6-2/h13-14,17-20H,5-12,15-16H2,1-4H3/t19-,20-/m1/s1 |

InChI Key |

RLRMXWDXPLINPJ-WOJBJXKFSA-N |

Isomeric SMILES |

CCCCCC[C@@H](C)OC(=O)C1=CC=CC=C1C(=O)O[C@H](C)CCCCCC |

Canonical SMILES |

CCCCCCC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)CCCCCC |

Origin of Product |

United States |

Environmental Occurrence and Distribution of Di N Octyl Phthalate Dnop

Spatiotemporal Distribution in Aquatic Ecosystems

Concentrations in Surface Waters and Industrial Effluents

DnOP has been identified in surface waters and industrial effluents in various locations. In Canada, for instance, DnOP was detected in one of 45 raw surface water samples in Alberta between 1987 and 1992 at a concentration of 4 µg/L. canada.ca A 1987 study of the St. Lawrence River reported a mean concentration of 9 ng/L. canada.ca Industrial effluents can contain significantly higher concentrations. For example, between 1990 and 1991, the mean concentration of DnOP in the effluent from an organic chemical plant in Whitby, Ontario, was 2.3 µg/L. canada.ca In the United States, a water sample from the discharge pond of a phthalate (B1215562) ester plant on the Chester River in Maryland contained 1 ppb of DnOP. cdc.gov A study of the Hanjiang River in China found DnOP in 86.6% of water samples. mdpi.com In Washington State, a 2021 survey detected DnOP in the Puyallup River surface water at a concentration of 0.16 ug/L. wa.gov

Concentrations of Di-n-octyl Phthalate (DnOP) in Surface Waters and Industrial Effluents

| Location | Sample Type | Concentration | Year of Study |

|---|---|---|---|

| Alberta, Canada | Raw Surface Water | 4 µg/L | 1987-1992 |

| St. Lawrence River, Canada | Surface Water | 9 ng/L (mean) | 1987 |

| Whitby, Ontario, Canada | Industrial Effluent | 2.3 µg/L (mean) | 1990-1991 |

| Chester River, Maryland, USA | Discharge Pond Water | 1 ppb | 1984 |

| Puyallup River, Washington, USA | Surface Water | 0.16 ug/L | 2021 |

Levels in Sediments and Suspended Particulate Matter

Due to its low water solubility and tendency to adsorb to organic matter, DnOP is often found in higher concentrations in sediments and suspended particulate matter. In Canada, concentrations in nine of 15 municipal sludges sampled between 1980 and 1985 ranged from trace amounts to 115 mg/kg (dry weight), with a median concentration of 7 mg/kg. canada.ca Sediment samples from the Detroit River in 1982 showed concentrations ranging from 90 to 260 µg/kg. publications.gc.ca A comprehensive study of the Hanjiang River in China detected DnOP in 90.0% of sediment samples, with concentrations ranging from not detected to 416 ng/g. mdpi.com The average concentration in the wet season was 140 ng/g, and in the dry season, it was 63.8 ng/L. mdpi.com Globally, sediment concentrations have been reported to range from less than 5 to 25,000 parts per trillion (ppt). cdc.gov

Concentrations of Di-n-octyl Phthalate (DnOP) in Sediments and Suspended Particulate Matter

| Location | Sample Type | Concentration Range | Year of Study |

|---|---|---|---|

| Canadian Municipalities | Municipal Sludge | Traces to 115 mg/kg (d.w.) | 1980-1985 |

| Detroit River, Canada | Sediment | 90 to 260 µg/kg | 1982 |

| Hanjiang River, China | Sediment | ND to 416 ng/g | Undisclosed |

| Global | Sediment | <5 to 25,000 ppt | Undisclosed |

Detection in Groundwater

The presence of DnOP in groundwater is a concern due to its potential for long-range transport in the subsurface. nih.gov At the Butler Mine Tunnel, a National Priorities List (NPL) site in Pittston, Pennsylvania, DnOP was detected in on-site oil/groundwater samples at concentrations of 110–792,000 ppb. cdc.gov However, a study of groundwater samples from EPA regions 1, 6, 7, and 9 did not detect DnOP. nih.gov Research indicates that while some phthalates are frequently found in groundwater, DnOP has not been detected in most groundwater samples, which may be due to its lower solubility compared to other phthalates like DEHP. researchgate.net A study in Zurich, Switzerland, aimed to develop a method for detecting trace amounts of phthalates in groundwater with a low detection limit of 0.1µg/l. scholarlinkinstitute.org

Atmospheric Presence and Deposition

DnOP can be released into the atmosphere through emissions from manufacturing processes and volatilization from plastic products. Once in the atmosphere, it can be transported over long distances.

Air Concentrations and Emissions

Limited data is available on the atmospheric concentrations of DnOP. General measurements have indicated air concentrations ranging from 0.06 to 0.94 parts per trillion (ppt). cdc.gov In the atmosphere, vapor-phase DnOP is expected to degrade by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 19 hours. nih.gov Particulate-phase DnOP is removed from the atmosphere through wet and dry deposition. nih.gov

Atmospheric Deposition via Rain and Dust Particles

DnOP can be deposited from the atmosphere onto land and water surfaces through rain and dust particles. cdc.gov Concentrations in rain have been measured in the range of 2.6 to 20 ppt. cdc.gov This deposition serves as a non-point source of DnOP contamination in various ecosystems. The process of wet deposition, which includes scavenging by rain, snow, and fog, is a significant removal mechanism for atmospheric particles, including those carrying DnOP. mdpi.com

Terrestrial Distribution in Soils

The presence of Di-n-octyl phthalate in the terrestrial environment is a consequence of its use in various industrial and consumer products that are eventually discarded. While data on its concentration in soil are noted to be limited, available research provides insight into its distribution and levels in specific contexts.

Soil Contamination Levels

Comprehensive data on DnOP concentrations in soil are scarce. cdc.govcanada.ca However, studies have detected its presence, particularly in areas impacted by human activity. As a liquid, DnOP can readily penetrate the soil, potentially leading to the contamination of groundwater. nih.gov

One study investigated the concentrations of dioctyl phthalate (DOP) in pastures following the application of sewage sludge. The research found that mean soil concentrations were not significantly different between plots treated with sewage sludge and control plots that received inorganic fertilizer. rsc.orgnih.gov This suggests a notable background presence of the compound in the environment. rsc.orgrsc.org In some cases, only trace levels of DnOP have been found in river sediments. nih.gov

| Sample Type | Location/Context | Concentration (µg/g dry weight) |

|---|---|---|

| Pasture Soil (Sludge-Treated) | Agricultural Research | 0.233 |

| Pasture Soil (Control) | Agricultural Research | 0.155 |

Accumulation in Landfills and Waste Disposal Sites

Landfills and hazardous waste sites are significant reservoirs for discarded plastic products, leading to the accumulation of plasticizers like DnOP. The compound has been identified in at least 300 of the hazardous waste sites on the U.S. National Priorities List (NPL). cdc.gov

The disposal of municipal sewage sludge, which can contain various contaminants from industrial and domestic sources, also contributes to the accumulation of DnOP in waste sites. Analysis of Canadian municipal sludges found DnOP concentrations ranging from trace amounts to 115 mg/kg (dry weight), with a median concentration of 7 mg/kg. canada.ca Furthermore, very high concentrations have been detected in the leachate of sanitary landfills. One report noted a maximum concentration of 1090 ppm for an unspecified isomer of dioctyl phthalate in landfill leachate, indicating its potential to mobilize from waste materials. nih.gov Landfill sites are recognized as a primary source of plastic waste and can act as a reservoir for phthalate esters, which may be released into the surrounding environment. researchgate.net

Biotic Presence and Accumulation

In aquatic ecosystems, DnOP can be transferred from the water and sediment into living organisms. Its lipophilic nature suggests a tendency to associate with fatty tissues.

Detection in Aquatic Organisms (e.g., Fish, Oysters)

Small amounts of DnOP have been found to build up in aquatic animals such as fish and oysters. cdc.gov However, field studies in some regions have found that concentrations in fish can be below the limit of detection, which was 5 ng/g dry weight in one study of Taiwan estuaries. nih.gov

Controlled laboratory studies provide more specific evidence of uptake. A 33-day model ecosystem study demonstrated that various aquatic organisms accumulate DnOP to different extents. Algae exhibited the highest concentration, followed by snails, while fish, mosquito larvae, and daphnia accumulated lower amounts. canada.ca

| Organism | Concentration (mg/kg) |

|---|---|

| Algae | 1.8 |

| Snail | 0.85 |

| Fish | 0.59 |

| Mosquito Larvae | 0.59 |

| Daphnia | 0.16 |

Sources and Environmental Release Pathways of Di N Octyl Phthalate Dnop

Industrial and Manufacturing Emissions

The production and processing of DnOP, as well as its incorporation into products, are significant sources of its release into the environment through various emission pathways. cdc.gov

Industrial facilities that manufacture or utilize DnOP can release the compound into aquatic environments through their wastewater discharges. Monitoring of industrial effluents has confirmed the presence of DnOP, indicating its potential to contaminate water bodies receiving these discharges.

In Canada, DnOP was detected in the effluents of chemical plants. For instance, in the early 1980s, concentrations in the range of 1 to 10 µg/L were reported in effluents from chemical plants discharging into the St. Lawrence and St. Clair Rivers. More recently, between 1990 and 1991, the mean concentration of DnOP in the effluent from an organic chemical plant in Ontario was found to be 2.3 µg/L. DnOP has also been found in municipal sewage sludge, with concentrations ranging from trace amounts to 115 mg/kg (dry weight) in a Canadian survey conducted between 1980 and 1985.

A study of aqueous industrial effluent extracts in the United States between 1979 and 1981 detected DnOP from various industrial categories. The concentrations found in single effluent extracts were 22,083 ng/µL for nonferrous metals, 12,161 and 23,704 ng/µL for organics and plastics, and 2,075 ng/µL for organic chemicals.

Table 1: Concentration of Di-n-octyl Phthalate (B1215562) (DnOP) in Industrial Wastewater and Sludge

| Source/Location | Matrix | Concentration |

|---|---|---|

| Canadian Chemical Plants (St. Lawrence and St. Clair Rivers) | Effluent | 1 to 10 µg/L |

| Organic Chemical Plant (Ontario, Canada) | Effluent | Mean of 2.3 µg/L |

| Canadian Municipal Sludge | Sludge (dry weight) | Traces to 115 mg/kg |

| U.S. Nonferrous Metals Industry | Effluent Extract | 22,083 ng/µL |

| U.S. Organics and Plastics Industry | Effluent Extract | 12,161 and 23,704 ng/µL |

| U.S. Organic Chemicals Industry | Effluent Extract | 2,075 ng/µL |

General environmental monitoring has measured DnOP concentrations in the air at levels ranging from 0.06 to 0.94 parts per trillion (ppt). cdc.gov In a study of indoor and ambient air, total concentrations of various phthalate esters were found to be significantly higher indoors. Among the phthalates studied, di-(2-ethyl)hexyl phthalate (DEHP) was present at the highest levels in all air samples, followed by di-n-octyl phthalate (DnOP) and di-n-butyl phthalate (DnBP). researchgate.net This indicates that while industrial emissions contribute to ambient levels, indoor sources can also be significant.

Table 2: Atmospheric Concentrations of Di-n-octyl Phthalate (DnOP)

| Environment | Concentration |

|---|---|

| General Ambient Air | 0.06 to 0.94 parts per trillion (ppt) |

| Indoor and Ambient Air | DEHP > DnOP > DnBP (relative abundance) |

The disposal of industrial solid wastes and consumer products containing DnOP in landfills is a major route for its entry into the terrestrial environment. cdc.gov Over time, DnOP can be released from these waste materials and become a component of landfill leachate, the contaminated liquid that percolates through the waste.

Studies of landfill leachate have identified the presence of "dioctyl phthalate," with the specific isomer not always determined. In one instance, leachate from a sanitary landfill in Hamburg-Georgswerder was found to contain a maximum concentration of 1090 ppm of dioctyl phthalate. nih.gov A study of landfill leachate in Iran reported a concentration pattern where DEHP was the most abundant phthalate, followed by DnBP, DnOP, DEP, and DMP, indicating that DnOP is present but in lower concentrations than some other phthalates. researchgate.net DnOP has also been detected in the fly ash from municipal incinerators, suggesting that incineration of waste containing this compound can lead to its release. nih.gov

Table 3: Concentration of Dioctyl Phthalate in Landfill Leachate

| Location | Matrix | Concentration | Notes |

|---|---|---|---|

| Hamburg-Georgswerder, Germany | Leachate | Maximum of 1090 ppm | Isomer unspecified |

| Iran | Leachate | DEHP > DnBP > DnOP > DEP > DMP | Relative abundance |

Release from Polymeric Materials and Consumer Products

DnOP is primarily used as a plasticizer in polyvinyl chloride (PVC) and other polymers to enhance their flexibility. industrialchemicals.gov.au Its release from these materials throughout their service life is a continuous source of environmental contamination.

Phthalate plasticizers like DnOP are not chemically bonded to the polymer matrix but are physically mixed with it. industrialchemicals.gov.au This allows them to migrate, or leach, out of the plastic over time, especially when in contact with liquids or other materials.

Despite its use in various plastic products, some studies have not detected the leaching of DnOP. For example, a study analyzing 44 different plastic articles used as food and pharmaceutical contact materials did not detect DnOP in any of the samples. ni.ac.rs Similarly, a long-term migration study of additives from PVC food can coatings into aqueous food simulants (water and 3% acetic acid) at 40°C for up to 1.5 years did not detect migration of any of the analyzed plasticizers, which included phthalates. foodpackagingforum.org Another study on bottled drinking water did not detect DnOP in the majority of the samples tested. nih.gov These findings suggest that the leaching of DnOP into aqueous environments may be limited under certain conditions.

Table 4: Findings on Leaching of Di-n-octyl Phthalate (DnOP) from Plastics

| Study Type | Plastic Material | Leaching Medium | Finding |

|---|---|---|---|

| Analysis of 44 plastic articles | Various polymers (FCMs and PCMs) | n-Hexane | DnOP not detected |

| Long-term migration from PVC coatings | PVC | Water and 3% acetic acid | No plasticizer migration detected |

| Analysis of bottled drinking water | PET bottles | Water | DnOP not detected in most samples |

In addition to leaching, DnOP can be released from plastic products into the surrounding environment through evaporation or volatilization. cdc.gov This process is influenced by factors such as temperature and the surface area of the product.

The volatility of DnOP from polyvinyl chloride resin has been quantified in a laboratory setting. At 87°C, the volatility over a 24-hour period was found to be 2.2%. nih.gov Another study investigated the migration of DnOP from a source surface to settled dust through the air. The results showed that temperature plays a key role, with DnOP levels in dust at 30°C being significantly higher than at 20°C. researchgate.net This indicates that warmer conditions can enhance the evaporation of DnOP from plastic surfaces and its subsequent sorption to indoor dust.

Table 5: Evaporation and Volatilization of Di-n-octyl Phthalate (DnOP) from PVC

| Parameter | Condition | Value/Finding |

|---|---|---|

| Volatility from PVC resin | 24 hours at 87°C | 2.2% |

| Migration to dust via air | 20°C vs. 30°C | DnOP levels in dust significantly higher at 30°C |

Release from Burning of Plastic Products

The thermal degradation of plastic products is a notable source of Di-n-octyl phthalate (DnOP) release into the environment. cdc.gov Since phthalates like DnOP are not chemically bound to the polymer matrix of plastics, they can be released during disposal processes such as incineration or accidental fires. nih.govbiotage.com When plastics containing DnOP are burned, the compound can volatilize and be emitted along with smoke and other combustion byproducts. cdc.govresearchgate.net

The process of thermal degradation involves molecular deterioration from overheating, causing the long-chain backbone of the polymer to separate and react. appstate.edu Studies on the combustion of various plastics have identified phthalates among the major compounds present in the resulting smoke particles. researchgate.netnih.govresearchgate.net These emissions contribute to air pollution, and the released particles can eventually settle on land and water, leading to broader environmental contamination. cdc.govplasticsforchange.org The open-burning of refuse and plastic materials is a significant pathway for the atmospheric release of these compounds. nih.gov

Diffuse Sources and Environmental Transport

Urban Dust and Indoor Environments (e.g., House Dust)

Di-n-octyl phthalate is a pervasive semivolatile organic compound (SVOC) found in indoor environments, including urban and house dust. bohrium.comresearchgate.netnih.gov Phthalates are widely used as plasticizers in a vast array of consumer and building products, such as vinyl flooring, adhesives, carpet backing, and wire coatings. cdc.govnih.gov Because DnOP is not chemically bonded to these materials, it can be released over time into the indoor environment through evaporation and abrasion. nih.gov

Once airborne, DnOP can adsorb onto dust particles, which then settle on surfaces throughout the home and other indoor spaces. cdc.gov House dust acts as a significant reservoir for phthalates, leading to human exposure through ingestion, inhalation, and dermal contact. nih.govnih.gov Studies have consistently detected DnOP in indoor dust samples, although often at lower concentrations than other phthalates like DEHP. nih.govmdpi.com Research indicates that direct contact between dust and a source material can enhance the sorption of DnOP onto the dust. bohrium.comresearchgate.net

The concentration of DnOP in indoor dust can vary based on the types of materials present in the environment. For instance, detectable levels have been found in the dust of decoration material stores, particularly those selling flooring and furniture boards. mdpi.com

Table 1: Reported Concentrations of Di-n-octyl Phthalate (DnOP) in Environmental Samples

| Environmental Matrix | Concentration Range | Location/Study Details |

|---|---|---|

| Air | 0.06–0.94 parts per trillion (ppt) | General environmental measurements cdc.govcdc.gov |

| Rain | 2.6–20 ppt | General environmental measurements cdc.govcdc.gov |

| River Water | 1–310 ppt | General environmental measurements cdc.govcdc.gov |

| Sediment | <5–25,000 ppt | General environmental measurements cdc.govcdc.gov |

| Surface Water (Canada) | 4 µg/L (in 1 of 45 samples) | Alberta, 1987-1992 canada.ca |

Contamination as an Analytical Challenge in Environmental Studies

The widespread presence of phthalates, including DnOP, in the environment creates significant challenges for their accurate analysis in scientific studies. canada.cacanada.ca A primary issue is the risk of sample contamination at every stage of the analytical procedure, from collection and storage to preparation and analysis. canada.catoxicfreefood.org This background contamination is ubiquitous in laboratory environments due to the prevalence of phthalates in lab equipment, solvents, and even the air. canada.cacanada.catoxicfreefood.org

Common sources of laboratory contamination include plastic components such as tubing, containers, pipette tips, and filters, as well as flooring materials, paints, and adhesives. biotage.comresearchgate.net Since phthalates can easily leach from these materials, they can be inadvertently introduced into samples, leading to artificially inflated concentration measurements. biotage.com For instance, DnOP was identified as a contaminant in lipid and soil samples that were collected in plastic-lined bags. canada.ca

This omnipresence of phthalates necessitates rigorous quality control measures to obtain reliable and sensitive analytical results. toxicfreefood.org These measures include:

Careful Cleanup Procedures: Meticulous cleaning of all glassware and equipment is required to prevent cross-contamination. semanticscholar.org

Use of Procedural Blanks: Analyzing "blank" samples (which contain no analyte but are processed identically to the actual samples) is essential to quantify the level of background contamination. toxicfreefood.orgscirp.org

Dedicated Laboratory Space: To maintain low background levels for sensitive analyses, laboratories may need to be dedicated solely to phthalate research. toxicfreefood.org

High-Purity Reagents: Using solvents and other reagents that are certified to be free of phthalates is crucial. biotage.comscirp.org

Failure to control for contamination can compromise the validity of research findings, particularly in studies measuring the low concentrations of DnOP typically found in environmental samples. biotage.com

Environmental Fate and Transformation of Di N Octyl Phthalate Dnop

Abiotic Degradation Processes

Abiotic degradation refers to the breakdown of a chemical compound by non-living environmental factors. For Di-n-octyl Phthalate (B1215562) (DnOP), the principal abiotic processes are hydrolysis and photochemical transformation. These reactions are critical in determining the persistence and ultimate fate of DnOP in the environment.

Hydrolysis Kinetics and Pathways

Hydrolysis is a chemical reaction in which a water molecule breaks down one or more chemical bonds. In the case of DnOP, this process involves the cleavage of its ester bonds. Under alkaline conditions, DnOP initially hydrolyzes to form mono-n-octyl phthalate (MnOP) and 1-octanol. chemicalbook.com Subsequently, the monoester undergoes a second hydrolysis step, yielding phthalic acid and another molecule of 1-octanol. chemicalbook.com

Hydrolysis Data for Di-n-octyl Phthalate

| Parameter | Condition | Value | Reference |

|---|---|---|---|

| Half-life | pH 7, 25°C | 107 years (estimated) | chemicalbook.com |

| Pathway | Alkaline conditions | DnOP → Mono-n-octyl phthalate + 1-octanol → Phthalic acid + 1-octanol | chemicalbook.com |

Photochemical Transformation (Direct Photolysis and Indirect Photolysis via Hydroxyl Radicals)

Photochemical transformation involves the degradation of a chemical initiated by the absorption of light. This can occur through two main mechanisms: direct photolysis, where the chemical itself absorbs light, and indirect photolysis, where other light-absorbing substances in the environment generate reactive species that then degrade the chemical.

For DnOP that partitions to the atmosphere, the most significant transformation process is indirect photolysis via reaction with photochemically produced hydroxyl radicals (•OH). cdc.gov The estimated atmospheric half-life for this vapor-phase reaction is approximately 19 to 44.8 hours. cdc.govnih.gov This indicates a relatively rapid degradation process for DnOP in the atmosphere.

Direct photolysis, where the DnOP molecule itself absorbs sunlight, is considered a less significant pathway. cdc.gov Although DnOP contains structural elements (chromophores) that can absorb sunlight at wavelengths greater than 290 nm, the rate of direct photodegradation under natural conditions is extremely slow. nih.goviwaponline.com Studies on similar phthalates have shown that while UV irradiation can degrade them, the rates are often low without the presence of photosensitizers or catalysts. nih.govresearchgate.netfrontiersin.org

Photochemical Transformation Data for Di-n-octyl Phthalate

| Process | Reactant | Estimated Half-life | Reference |

|---|---|---|---|

| Indirect Photolysis (Vapor-phase) | Hydroxyl Radicals (•OH) | 19 - 44.8 hours | cdc.govnih.gov |

| Direct Photolysis | Sunlight | Not expected to be a significant process | cdc.gov |

Biotic Degradation Processes

Biotic degradation, or biodegradation, is the breakdown of organic pollutants by microorganisms and is considered the primary route for the removal of DnOP from the environment. researchgate.net Various microorganisms, particularly bacteria, have demonstrated the ability to use DnOP as a source of carbon and energy, leading to its mineralization.

Aerobic Biodegradation by Microorganisms (Bacteria, Fungi)

Several bacterial strains capable of aerobically degrading DnOP have been isolated from contaminated environments such as municipal waste, sludge, and soil. researchgate.net These microorganisms are crucial for the natural attenuation of DnOP in polluted ecosystems. While research has predominantly focused on bacteria, it is understood that fungal species may also contribute to the degradation process.

Examples of DnOP-Degrading Bacteria

| Bacterial Genus/Species | Source | Reference |

|---|---|---|

| Gordonia sp. (strain Dop5) | Municipal waste-contaminated soil | researchgate.netnih.gov |

| Arthrobacter sp. | Environmental samples | informahealthcare.com |

| Rhodococcus sp. | Environmental samples | informahealthcare.com |

| Burkholderia sp. | Activated sludge | researchgate.net |

| Halotolerant bacterial consortium (LF) | Not specified | informahealthcare.comresearchgate.net |

One notable example is Gordonia sp. strain Dop5, which can completely degrade 750 mg/L of DnOP within 40 hours when it is the sole source of carbon. researchgate.net Similarly, a halotolerant bacterial consortium, LF, was found to be capable of degrading high concentrations of DnOP (2000 mg/L) with a removal efficiency of over 96%. informahealthcare.comresearchgate.net

The aerobic biodegradation of DnOP typically proceeds through a series of well-defined steps. researchgate.netnih.gov The primary degradation pathway involves the sequential hydrolysis of the two ester side chains. researchgate.net

De-esterification to Monoester : The process begins with the hydrolysis of one ester linkage of DnOP, resulting in the formation of mono-n-octyl phthalate (MnOP) and 1-octanol. researchgate.netnih.govresearchgate.net

Phthalic Acid Formation : The resulting MnOP is then further hydrolyzed, cleaving the second ester bond to produce phthalic acid and another molecule of 1-octanol. researchgate.netnih.govresearchgate.net

Aromatic Ring Cleavage (Protocatechuic Acid Pathway) : Phthalic acid is subsequently metabolized further. It is converted to protocatechuic acid, which is an intermediate that allows for the cleavage of the aromatic ring, eventually leading to intermediates of central metabolic pathways like the tricarboxylic acid (TCA) cycle. researchgate.netnih.gov

Side-Chain Degradation (Beta-oxidation of Octanol) : The 1-octanol released during the de-esterification steps is metabolized to 1-octanoic acid. researchgate.netnih.gov This fatty acid is then degraded through the beta-oxidation pathway, breaking it down into smaller units that can also enter the TCA cycle. researchgate.netnih.gov

An alternative pathway has been proposed for a bacterial consortium, LF, where degradation may occur through β-oxidation of the ethyl groups from the side chains, leading to intermediates such as hexyl octyl phthalate and di-hexyl phthalate. informahealthcare.com

The efficient biodegradation of DnOP relies on the presence and activity of specific microbial enzymes. The key enzymes involved in the initial de-esterification steps are hydrolases, specifically esterases. researchgate.netnih.gov In Gordonia sp. strain Dop5, two inducible esterases have been identified: di-n-octyl phthalate hydrolase and mono-n-octyl phthalate hydrolase. researchgate.netnih.gov The term "inducible" signifies that the bacteria produce these enzymes in response to the presence of DnOP.

For the subsequent degradation of the intermediates, other enzyme systems are crucial:

Dioxygenases : Protocatechuate 3,4-dioxygenase is involved in the breakdown of phthalic acid via the protocatechuic acid pathway, catalyzing the aromatic ring cleavage. researchgate.netnih.gov

Dehydrogenases : NAD+-dependent dehydrogenases are responsible for the metabolism of 1-octanol to 1-octanoic acid, preparing it for beta-oxidation. researchgate.netnih.gov

The ability of a microbial community to degrade a pollutant like DnOP can be enhanced through acclimation. When a microbial community is exposed to a contaminant, populations of bacteria capable of degrading it, such as Burkholderia, Acinetobacter, and Arthrobacter, can become dominant. researchgate.net This adaptation of the microbial community structure leads to a more efficient and rapid breakdown of the pollutant over time.

Anaerobic Biodegradation in Sediments and Soils

Di-n-octyl phthalate (DnOP) is susceptible to anaerobic biodegradation in sediment and soil environments, although this process is generally slower than aerobic degradation. canada.ca Under anaerobic conditions, DnOP can persist and accumulate in sediment. canada.ca The initial step in the anaerobic breakdown of DnOP involves the hydrolysis of the ester bonds, leading to the formation of mono-n-octyl phthalate (MnOP) and subsequently phthalic acid. nih.gov These intermediate products can then be further mineralized to methane and carbon dioxide by microbial communities. researchgate.net

Several types of anaerobic microorganisms, including methanogens and sulfate-reducing bacteria, are involved in the degradation of phthalate esters. nih.gov The efficiency of this process can be influenced by the presence of other organic compounds and electron acceptors in the environment.

Factors Influencing Biodegradation Rates (e.g., Temperature, Salinity, Organic Matter Content)

The rate of DnOP biodegradation is influenced by a variety of environmental factors:

Temperature: Microbial activity, and thus biodegradation, is highly dependent on temperature. Optimal temperatures for the degradation of DnOP by a halotolerant bacterial consortium were found to be around 30°C. researchgate.netinformahealthcare.com Higher temperatures generally accelerate the growth and metabolic rates of degrading microorganisms. nih.govsparkoncept.com

pH: The pH of the soil or sediment can also affect microbial activity. A pH of 6.0 was identified as optimal for the degradation of DnOP by a specific bacterial consortium. researchgate.netinformahealthcare.com

Salinity: High salt concentrations can inhibit the biodegradation of some organic compounds. However, halotolerant bacterial consortia have been shown to effectively degrade DnOP in saline conditions, with optimal degradation occurring at salt content below 3%. researchgate.netinformahealthcare.com

Organic Matter Content: The presence of organic matter can impact the bioavailability and degradation of DnOP. Sorption to organic matter in soil and sediment can reduce the availability of DnOP to microorganisms, potentially slowing degradation rates. ut.ac.ir Conversely, some organic materials can enhance microbial activity and co-metabolism.

Oxygen Availability: The presence or absence of oxygen is a critical factor. Aerobic biodegradation is generally faster and more complete than anaerobic degradation. nih.gov

Microbial Population: The presence of a microbial population adapted to degrading phthalates is crucial for efficient breakdown. The density and diversity of these microorganisms directly impact the rate of biodegradation. sparkoncept.com Inoculum size has been shown to be a significant factor, with a larger initial population of degrading bacteria leading to faster removal of the contaminant. mdpi.com

Environmental Partitioning and Transport

The movement and distribution of Di-n-octyl phthalate (DnOP) in the environment are governed by its physical and chemical properties, which dictate its partitioning between air, water, soil, and sediment.

Sorption to Soil and Sediment Particles (Log Koc Values)

Due to its hydrophobic nature and low water solubility, DnOP has a strong tendency to adsorb to soil and sediment particles. cdc.gov This process, known as sorption, is a key factor in its environmental distribution. The organic carbon-water partition coefficient (Koc) is a measure of this tendency. A high Log Koc value indicates that the chemical is likely to be found in soil and sediment rather than in water.

For DnOP, a mean sediment Log Koc value of >5.0 has been calculated. nih.gov This high value suggests that DnOP is expected to be immobile in soil, binding tightly to organic matter within the soil and sediment. nih.gov Sorption is a primary mechanism controlling the fate, transformation, and bioavailability of hydrophobic organic contaminants like DnOP. nih.gov

| Parameter | Value | Implication |

|---|---|---|

| Log Koc | >5.0 | Expected to be immobile in soil |

Volatilization from Water and Soil Surfaces

Volatilization, the process of a chemical evaporating from a surface, is not considered a significant fate process for DnOP from water and soil surfaces. cdc.gov This is due to its low vapor pressure and strong adsorption to soil and sediment particles. nih.gov The Henry's Law Constant for DnOP further indicates a low potential for volatilization from water. publications.gc.ca

Mobility in Aquatic and Terrestrial Systems

The mobility of DnOP in both aquatic and terrestrial systems is limited due to its strong sorption to particulate matter. publications.gc.ca In aquatic environments, a significant portion of DnOP is associated with suspended solids. publications.gc.ca This binding to particles facilitates its removal from the water column through sedimentation. nih.gov In terrestrial systems, its high Koc value indicates that it is not likely to leach through the soil profile and contaminate groundwater. nih.gov However, DnOP can form water-soluble complexes with fulvic acids, which are commonly found in fresh water and soils, and this may increase its mobilization and reactivity. canada.ca

Advanced Analytical Methodologies for Di N Octyl Phthalate Dnop Environmental Analysis

Sample Collection and Pre-treatment Protocols for Environmental Matrices

The initial stages of sample collection and pre-treatment are fundamental to the integrity of the entire analytical process for DnOP. The primary challenges in these early steps are the prevention of extraneous contamination and the effective isolation of the analyte from complex sample matrices. researchgate.net

Phthalates, including DnOP, are ubiquitous in the laboratory environment, posing a significant risk of sample contamination. researchgate.net Common sources include plastic lab consumables, solvents, reagents, and even dust. researchgate.netresearchgate.net Contamination from laboratory glassware can significantly impair the analysis of phthalate (B1215562) esters at parts-per-billion to parts-per-trillion levels. cdc.gov Therefore, rigorous control measures are essential to maintain low background levels.

Key strategies to minimize contamination include:

Glassware and Equipment: All glassware must be meticulously cleaned, which may involve rinsing with high-purity solvents or baking at high temperatures to eliminate organic residues. researchgate.netcdc.gov The use of plastic materials, such as containers, tubing, or pipette tips, should be strictly avoided, as they are a major source of phthalate leaching. researchgate.netresearchgate.net

Laboratory Environment: The laboratory should be kept clean to avoid dust, which can contain phthalates. researchgate.net Samples should be stored carefully, for instance, by wrapping them in aluminum foil to prevent contamination from materials like recycled paper or cardboard. researchgate.net

| Contamination Source | Mitigation Strategy | Rationale |

| Laboratory Glassware | Solvent rinsing, baking at high temperatures | Removes organic residues and adsorbed phthalates. cdc.gov |

| Plastic Consumables (e.g., tubing, pipette tips) | Avoid use; substitute with glass or stainless steel | Plastics, especially soft PVC, are a primary source of phthalate leaching. researchgate.netresearchgate.net |

| Solvents and Reagents | Use of high-purity, redistilled solvents; running solvent blanks | Commercial solvents can contain significant phthalate impurities. researchgate.netfao.org |

| Laboratory Dust | Maintain a clean working environment | Dust particles can adsorb and transport phthalates. researchgate.net |

| Sample Storage | Wrap samples in aluminum foil | Prevents contamination from external sources like cardboard or paper. researchgate.net |

The selection of an appropriate extraction technique is contingent on the sample matrix (e.g., water, soil, sediment) and the concentration of DnOP. The goal is to efficiently transfer the analyte from the sample matrix into a solvent suitable for subsequent analysis.

Liquid-Liquid Extraction (LLE): A conventional and widely used method, LLE involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. fao.orgijres.org While effective, it often requires large volumes of high-purity organic solvents, which increases the risk of contamination. cdc.gov

Solid-Phase Extraction (SPE): SPE is a preferred alternative to LLE as it significantly reduces solvent consumption and potential for contamination. cdc.govijres.org It utilizes a solid sorbent packed in a cartridge to adsorb the analyte from the liquid sample. The analyte is then eluted with a small volume of an appropriate solvent. researchgate.net

Solid-Phase Microextraction (SPME): SPME is a solvent-free, simple, and rapid technique that integrates sampling, extraction, and concentration into a single step. ijres.orgnih.gov A fused-silica fiber coated with a polymeric phase is exposed to the sample, and the analytes partition into the coating. The fiber is then directly introduced into the injection port of a gas chromatograph. researchgate.net

Accelerated Solvent Extraction (ASE): Also known as pressurized fluid extraction, ASE is an instrumental technique used for extracting organic pollutants from solid matrices like soil and sediment. nih.govresearchgate.net It employs conventional solvents at elevated temperatures and pressures to enhance extraction efficiency and reduce extraction time and solvent volume compared to traditional methods like Soxhlet extraction. nih.govresearchgate.net

Following extraction, a clean-up step is often necessary to remove co-extracted interfering compounds from the sample matrix, such as lipids, pigments, and other organic matter. sci-hub.sefoxscientific.com These interferences can affect the accuracy and sensitivity of the chromatographic analysis.

Florisil®, a synthetic magnesium silicate, is a widely used adsorbent for the clean-up of sample extracts containing phthalates and other organic pollutants. cdc.govepa.govepa.gov The procedure typically involves passing the sample extract through a chromatographic column packed with activated Florisil. sci-hub.segeorgia.gov

The polarity of the elution solvent is chosen to allow the analytes of interest, like DnOP, to pass through the column while retaining the more polar interfering compounds. epa.govgeorgia.gov The activity of the Florisil must be standardized, often using lauric acid, as it can vary between batches. epa.govepa.gov Anhydrous sodium sulfate (B86663) is commonly added to the top of the Florisil column to remove any residual water from the extract. sci-hub.seepa.gov This clean-up step is crucial for reducing high background levels in the chromatograms, thereby improving quantitation and extending the life of the analytical column and detector. foxscientific.com

Chromatographic and Spectrometric Detection and Quantification

Gas chromatography (GC) is the most common technique for the separation and determination of phthalates due to their volatility. nih.govthermofisher.com Coupling GC with a sensitive and selective detector allows for the accurate quantification of DnOP at trace levels in environmental samples.

GC-MS is considered the most specific and sensitive method for the analysis of phthalates and is often suggested as a suitable method for regulatory control. nih.govnih.govresearchgate.net The gas chromatograph separates the components of the mixture, which are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for compound identification.

For quantitative analysis, GC-MS is frequently operated in selected ion monitoring (SIM) mode. nih.govgcms.cz In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of the target analyte (e.g., m/z 149, 167, 279 for many phthalates), which significantly enhances sensitivity and reduces matrix interference. gcms.cz Tandem mass spectrometry (GC-MS/MS) can offer even greater selectivity by monitoring specific fragmentation transitions, which is particularly useful for complex matrices or when isomers are present. nih.gov

| Parameter | Description | Advantage for DnOP Analysis |

| Separation Principle | Differential partitioning of analytes between a stationary phase and a mobile gas phase based on volatility and polarity. | Efficiently separates DnOP from other phthalates and matrix components. nih.gov |

| Detection Principle | Ionization of separated compounds and detection of characteristic mass fragments. | Provides high specificity for unequivocal identification of DnOP. nih.govgcms.cz |

| Operating Mode (SIM) | Selected Ion Monitoring focuses the detector on specific mass-to-charge ratio (m/z) ions for the target analyte. | Increases sensitivity and selectivity by filtering out noise from non-target compounds. nih.gov |

| Operating Mode (MS/MS) | Tandem Mass Spectrometry monitors a specific transition from a precursor ion to a product ion. | Offers superior selectivity and confirmation, minimizing false positives in complex samples. nih.govresearchgate.net |

The Electron Capture Detector (ECD) is a highly sensitive and selective detector used in gas chromatography. chromatographyonline.com It is particularly sensitive to electronegative compounds, such as those containing halogens, but also shows a response to other groups like phthalates. chromatographyonline.comscioninstruments.com

The ECD operates by measuring a decrease in a constant electrical current produced by a radioactive source (typically Nickel-63). scioninstruments.comantpedia.com When an electronegative analyte passes through the detector, it captures electrons, causing a reduction in the standing current, which is registered as a peak. chromatographyonline.com

While GC-ECD can offer excellent sensitivity, reaching part-per-billion (ppb) or even part-per-trillion (ppt) levels, it is less specific than MS. mfd.org.mk Its response is not universal, and it is highly selective for compounds that can capture electrons. chromatographyonline.commeasurlabs.com Therefore, the analysis of DnOP by GC-ECD is susceptible to interference from co-eluting electronegative compounds, such as organochlorine pesticides and polychlorinated biphenyls (PCBs). cdc.gov This necessitates rigorous sample clean-up procedures, like the use of Florisil columns, to remove potential interferences before analysis. cdc.govfoxscientific.com

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) Detection

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a robust and widely utilized technique for the quantitative analysis of Di-n-octyl Phthalate (DnOP) in various environmental matrices. researchgate.netnih.gov This method separates DnOP from other compounds in a sample based on their differential partitioning between a liquid mobile phase and a solid stationary phase, typically a C18 column. researchgate.netnih.gov The separated DnOP is then quantified by its absorbance of UV light at a specific wavelength.

The selection of the mobile phase, typically a mixture of acetonitrile (B52724) and water, is critical and is often run in a gradient elution mode to achieve optimal separation of a wide range of phthalates, including DnOP. oup.com The UV detection wavelength for phthalates is generally set between 224 and 230 nm, where they exhibit significant absorbance. researchgate.netoup.com

Method validation is a crucial aspect of ensuring the reliability of HPLC-UV analysis. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. researchgate.netnih.govmdpi.com Linearity is established by analyzing a series of standard solutions of known concentrations to generate a calibration curve. thermofisher.com For a group of 10 phthalate acid esters, including DnOP, a study demonstrated correlation coefficients greater than 0.9999. oup.com The sensitivity of the method is indicated by the LOD, the lowest concentration of an analyte that can be reliably detected, and the LOQ, the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. researchgate.net For a range of phthalates, LOQ values below 0.64 µg/mL have been reported. researchgate.netnih.gov

The following table summarizes typical chromatographic conditions and performance data for the analysis of DnOP and other phthalates using HPLC-UV.

| Parameter | Condition/Value | Reference |

|---|---|---|

| Chromatographic Column | Reverse-phase C18 (e.g., 4.6 x 250 mm, 5.0 µm) | researchgate.net |

| Mobile Phase | Gradient of Acetonitrile and Water | oup.com |

| Flow Rate | 1.0 mL/min | oup.com |

| Detection Wavelength | 224 - 230 nm | researchgate.netoup.com |

| Injection Volume | 20 µL | oup.com |

| Retention Time for DnOP | ~25.64 min | oup.com |

| Limit of Detection (LOD) Range for Phthalates | 6.0–23.8 ng/mL | oup.com |

| Limit of Quantification (LOQ) for Phthalates | < 0.64 µg/mL | researchgate.netnih.gov |

| Linearity (Correlation Coefficient, r²) | > 0.999 | researchgate.net |

| Recovery | 71.27 - 106.97% | oup.com |

Challenges and Advancements in Trace Analysis

The accurate determination of DnOP at trace levels in complex environmental samples presents several analytical challenges. These challenges necessitate continuous advancements in analytical methodologies to improve sensitivity, specificity, and the scope of monitoring.

Attaining Low Detection Limits and Sensitivity Enhancement

Achieving low limits of detection (LOD) is paramount for the environmental analysis of DnOP, as it often exists at trace concentrations. Several strategies can be employed to enhance the sensitivity of HPLC-UV methods.

One key aspect is the management of the baseline noise. The choice of solvents and additives for the mobile phase can significantly impact the noise level of the baseline, especially at lower UV wavelengths (below 220 nm). sigmaaldrich.com Using high-purity solvents, such as "HPLC grade" or "LC-MS grade," is essential to minimize background signals. chromatographyonline.com For instance, acetonitrile is often preferred over methanol (B129727) for detection at wavelengths below 210 nm due to its lower UV cutoff. chromatographyonline.com

Increasing the efficiency of the chromatographic separation can also lead to enhanced sensitivity. This can be achieved by using columns packed with smaller particles or superficially porous particles (core-shell columns), which result in narrower and taller peaks, thereby increasing the signal-to-noise ratio. sigmaaldrich.comchromatographyonline.com Minimizing the system's dead volume, which is the volume from the injector to the detector cell excluding the column, is another critical factor for maintaining high separation efficiency. sigmaaldrich.com

Further strategies to improve sensitivity include increasing the injection volume of the sample and optimizing the flow rate of the mobile phase. sigmaaldrich.comglsciences.com However, increasing the injection volume must be done cautiously, as certain sample solvents may cause peak distortion. glsciences.com

The following table outlines several approaches for enhancing sensitivity in HPLC analysis.

| Strategy | Description | Reference |

|---|---|---|

| Reduce Baseline Noise | Use high-purity solvents and additives to minimize background interference. For UV detection below 220 nm, select solvents with low UV absorbance. | sigmaaldrich.com |

| Increase Column Efficiency | Employ columns with smaller particle sizes or core-shell technology to produce sharper, more intense peaks. | sigmaaldrich.comchromatographyonline.com |

| Minimize System Dead Volume | Reduce the volume of tubing and connections outside of the column to prevent peak broadening. | sigmaaldrich.com |

| Optimize Flow Rate | Adjust the mobile phase flow rate to achieve the best balance between analysis time and peak height/efficiency. | sigmaaldrich.com |

| Increase Injection Volume | Carefully increase the amount of sample injected to increase the analyte signal, ensuring the solvent does not negatively affect peak shape. | glsciences.com |

Isomer Differentiation and Specificity

A significant challenge in the analysis of DnOP is its differentiation from other structurally similar isomers, such as di-isooctyl phthalate (DIOP) and di-(2-ethylhexyl) phthalate (DEHP). nih.gov These isomers have the same molecular weight and can exhibit similar chromatographic behavior, making their separation and individual quantification difficult. thermofisher.com The co-elution of these isomers can lead to inaccurate quantification and misinterpretation of toxicological risks, as different isomers can have varying levels of toxicity. nih.gov

Achieving specificity in the analytical method is crucial to overcome this challenge. This often requires the optimization of chromatographic conditions, including the choice of the stationary phase. While standard C18 columns are widely used, alternative column chemistries may offer better selectivity for isomeric separation. For example, phenyl-based columns can provide different selectivity for aromatic compounds, which may aid in resolving positional isomers. mtc-usa.com Columns with shape-selective stationary phases, such as those based on cholesterol, could potentially separate geometric isomers. mtc-usa.com

In cases where complete chromatographic separation is not achievable, the use of more specific detectors, such as mass spectrometry, may be necessary. However, even with mass spectrometry, the differentiation of certain phthalate isomers can remain a challenge. thermofisher.com

Non-target Screening Approaches in Environmental Monitoring

Traditional environmental monitoring relies on target analysis, which focuses on a predefined list of known contaminants. This approach, however, may overlook a vast number of unknown or emerging pollutants. Non-target screening (NTS) has emerged as a powerful strategy to address this limitation by aiming to detect and identify a broad range of chemicals in a sample without prior selection. chromatographyonline.com

NTS methodologies, typically employing high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC), are instrumental in identifying new and unexpected contaminants in environmental samples. chromatographyonline.comnih.gov The workflow for NTS involves acquiring comprehensive data on all detectable compounds in a sample, followed by sophisticated data processing to filter and prioritize features of interest. chromatographyonline.com

Several prioritization strategies are employed in NTS to manage the large volume of data and focus on environmentally relevant compounds. chromatographyonline.comchromatographyonline.com These strategies can be based on the intensity of the signal, frequency of detection, or by comparing samples from different locations or time points. chromatographyonline.com Suspect screening, a related approach, involves searching the NTS data for a list of suspected compounds for which analytical standards may not be readily available. nih.gov

The application of NTS in environmental monitoring can provide a more holistic view of the chemical landscape and help in the early identification of emerging phthalates and other plasticizers that may pose a risk to the environment and human health. chromatographyonline.com

Ecotoxicological Impact and Mechanisms in Non Human Organisms

Aquatic Ecotoxicity

Phthalate (B1215562) esters are ubiquitous in aquatic environments, entering through industrial effluents, runoff, and leaching from plastic waste frontiersin.org. The ecotoxicity in aquatic systems is assessed across different trophic levels, from microorganisms to fish chemsafetypro.com. While higher molecular weight phthalates like DnOP and DEHP have limited water solubility, which can complicate toxicity testing, they have been shown to exert various adverse effects on aquatic life mst.dkoup.com.

The impact of phthalate esters has been evaluated on various aquatic microorganisms, including bacteria and protozoans oup.com. These organisms play a crucial role in aquatic ecosystems, particularly in nutrient cycling. Biodegradation by microorganisms is considered the most significant process determining the fate of phthalate esters in aquatic environments oup.com. While many microorganisms can utilize phthalates as a carbon source, high concentrations can be inhibitory. Studies have shown that the toxicity to microorganisms is generally limited to lower molecular weight phthalates oup.com. For higher molecular weight compounds like C8 phthalates, the low aqueous solubility often means that adverse effects are not observed at concentrations up to their solubility limit. However, the potential for effects on microbial community structure and function, especially in sediments where concentrations can be higher, remains an area of ongoing research.

Algae are primary producers in most aquatic ecosystems, and any inhibition of their growth can have cascading effects on the food web. Algal growth inhibition tests are standard ecotoxicological assays used to determine the effects of chemical substances env.go.jpnih.gov. The toxicity of phthalates to algae, often measured as the EC50 (the concentration causing a 50% reduction in growth or growth rate), has been studied for numerous species, including green and blue-green algae oup.comdtu.dk.

For di-n-butyl phthalate (DBP), a lower molecular weight phthalate, the green alga Selenastrum capricornutum showed an EC50 of 0.75 mg⋅L⁻¹ ccme.ca. For the higher molecular weight di(2-ethylhexyl) phthalate (DEHP), effects are typically observed at higher concentrations. For instance, the duckweed Lemna gibba exhibited a 7-day EC50 for growth at 2060 mg⋅L⁻¹ ccme.ca. The toxicity of phthalates to algae tends to increase as water solubility decreases, but for high molecular weight esters, the effective concentrations often exceed their true water solubility, suggesting that physical effects may also play a role mst.dkosti.gov.

Table 1: Algal Toxicity Data for Selected Phthalates

| Compound | Species | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|

| Di-n-butyl phthalate (DBP) | Selenastrum capricornutum (Green alga) | EC50 | 0.75 | ccme.ca |

| Di(2-ethylhexyl) phthalate (DEHP) | Lemna gibba (Duckweed) | 7-day EC50 (growth) | 2060 | ccme.ca |

Aquatic invertebrates are a critical link in the food chain and are often sensitive indicators of pollution. The water flea, Daphnia magna, is a standard model organism for assessing both acute immobilization and chronic reproductive effects chemsafetypro.com. Phthalate esters have been shown to impair reproduction and survival in daphnids nih.gov.

For di-n-octyl phthalate (DOP), exposure caused a significant reduction in the fecundity of Daphnia magna at a concentration of 1.0 mg/L, while 0.32 mg/L had no significant effect nm.gov. Similarly, chronic studies with DEHP found it to be one of the more toxic phthalates to D. magna, with a 21-day lowest observed effect level (LOEL) for reproduction reported as low as 0.003 mg⋅L⁻¹ ccme.ca. The toxicity of higher-molecular-weight phthalates to daphnids can sometimes be attributed to physical mechanisms, such as surface entrapment, rather than solely to the dissolved chemical osti.gov.

Table 2: Toxicity of C8 Phthalates to Daphnia magna

| Compound | Exposure Duration | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|

| Di-n-octyl phthalate (DOP) | Chronic | Reproduction Impairment (Significant Reduction) | 1.0 | nm.gov |

| Di-n-octyl phthalate (DOP) | Chronic | No Significant Effect on Reproduction | 0.32 | nm.gov |

| Di(2-ethylhexyl) phthalate (DEHP) | 21 days | LOEL (Reproduction) | 0.003 | ccme.ca |

| Di(2-ethylhexyl) phthalate (DEHP) | 48 hours | LC50 | 2.0 | ccme.ca |

The toxicity of phthalates to fish has been extensively studied, covering both acute lethality and chronic effects on early life stages ecetoc.org. Acute toxicity, typically measured as the 96-hour LC50, is generally low for higher molecular weight phthalates oup.com. For instance, the 96-hour LC50 for di-n-octyl phthalate (DnOP) in fathead minnows was not observed at concentrations up to its water solubility limit publications.gc.ca.

Chronic studies focusing on sensitive early life stages often reveal effects at lower concentrations. Exposure to di-n-octyl phthalate did not affect the survival of early embryos or larvae of the fathead minnow at doses up to 10 mg/L, although embryo hatching was significantly decreased at this concentration nm.gov. Another study reported that concentrations of di-2-ethylhexyl phthalate between 14 to 54 µg/L significantly increased total protein catabolism in rainbow trout embryos 24 days after hatching epa.gov.

Table 3: Fish Toxicity Data for Selected Phthalates

| Compound | Species | Exposure Duration | Endpoint | Value | Reference |

|---|---|---|---|---|---|

| Di-n-octyl phthalate (DOP) | Fathead Minnow (Pimephales promelas) | Chronic | Decreased Embryo Hatching | 10 mg/L | nm.gov |

| Di(2-ethylhexyl) phthalate (DEHP) | Rainbow Trout (Oncorhynchus mykiss) | 90 days | Increased Protein Catabolism | 14-54 µg/L | epa.gov |

| Di-n-butyl phthalate (DBP) | Fathead Minnow (Pimephales promelas) | Chronic | 20-day NOEL (Hatching & Survival) | 560 µg/L | ccme.ca |

Beyond survival and reproduction, phthalates can induce a range of sublethal effects in aquatic organisms. These compounds are known endocrine disruptors, capable of interfering with hormonal systems that regulate development and reproduction researchgate.netnih.gov. Exposure to various phthalates has been linked to metabolic disorders, neurotoxicity, and immunosuppression in aquatic animals researchgate.netnih.gov.

In fish, DEHP exposure can lead to significant disruptions to the neural, endocrine, immune, and metabolic systems researchgate.net. Studies on Daphnia magna have shown that sub-lethal exposure to phthalates can disrupt amino acid and energy metabolism nih.gov. Phthalate exposure can also lead to enhanced fat accumulation, potentially by inhibiting the absorption and catabolism of fatty acids nih.gov. Furthermore, phthalates can cause oxidative stress and genotoxicity, leading to DNA damage in fish species like Nile tilapia researchgate.net. At the molecular level, some phthalates have been shown to alter the expression of genes related to DNA repair, apoptosis, and detoxification in freshwater snails nih.gov.

Terrestrial Ecotoxicity (e.g., Soil Organisms, Plants)

Phthalates contaminate terrestrial environments through sources like sewage sludge application, plastic mulch, and atmospheric deposition nih.gov. The fate and toxicity of these compounds in soil are influenced by factors such as soil pH, organic matter content, and moisture nih.goveuropa.eu.

Studies on the effects of DEHP on various soil organisms have shown varied sensitivity. While no adverse effects were observed in earthworms, DEHP did impact soil algae, collembola, and nematodes nih.gov. For collembola, reproduction was hindered at lower concentrations than those affecting adult survival, suggesting that fertility is a more sensitive endpoint nih.gov. In plants, such as lettuce (Lactuca sativa), phthalate exposure can lead to reduced biomass and photosynthetic pigment content nih.gov. The toxicity of phthalates to lettuce was found to be highly dependent on soil properties, with soil pH being the most influential factor nih.gov. High concentrations of phthalates in soil can also inhibit the functional diversity of the soil microbial community and the activity of soil enzymes nih.gov.

Ecological Implications of Degradation Products and Metabolites (e.g., Monoesters, Phthalic Acid)

The environmental impact of di(2-ethylhexyl) phthalate (DEHP) is not limited to the parent compound; its degradation products and metabolites also pose ecological risks. In biological systems and the environment, DEHP is primarily metabolized into mono(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol. cdc.gov MEHP, in particular, is a bioactive metabolite that is the focus of many toxicological studies. nih.govmdpi.com Biodegradation in the environment also leads to the formation of MEHP and ultimately phthalic acid (PA). rsc.orgnih.gov

MEHP is known to be an endocrine-disrupting chemical and exposure has been linked to decreased reproductive success. nih.govnih.gov Studies on mouse embryos have shown that high concentrations of MEHP can negatively affect development, reducing the formation and hatching of blastocysts. nih.govnih.gov In a mouse spermatogonia-derived cell line, MEHP was found to inhibit cell viability, cause cell cycle arrest, and induce apoptosis. mdpi.com Furthermore, MEHP can disrupt mitochondrial homeostasis in human trophoblast cells at concentrations within the human exposure range, suggesting potential impacts on placental development. mdpi.com

Phthalic acid, the final backbone product of phthalate ester degradation, also has toxicological properties. nih.gov While its acute toxicity is generally low, studies have suggested that PA exhibits in vitro and in vivo toxicity, including mutagenicity and developmental and reproductive toxicity. nih.gov For instance, repeated feeding of phthalic acid caused effects on the blood in rats and rabbits, and its potassium salt inhibited rabbit sperm motility. nih.gov The degradation of the parent phthalate to a substance like phthalic acid may be responsible for some of the observed toxicity in aquatic organisms. researchgate.net The complete degradation pathway of a similar compound, di-n-octyl phthalate, by the bacterium Gordonia sp. involves its breakdown into mono-n-octyl phthalate, phthalic acid, and 1-octanol, which are then further metabolized. nih.gov

| Degradation Product/Metabolite | Parent Compound | Observed Ecological/Toxicological Effect | Organism/System Studied |

|---|---|---|---|

| Mono(2-ethylhexyl) phthalate (MEHP) | Di(2-ethylhexyl) phthalate (DEHP) | Reduced blastocyst formation and hatching. nih.govnih.gov | Mouse embryos (in vitro) |

| Mono(2-ethylhexyl) phthalate (MEHP) | Di(2-ethylhexyl) phthalate (DEHP) | Inhibited cell viability, induced cell cycle arrest and apoptosis. mdpi.com | Mouse spermatogonia-derived cells (GC-1) |

| Mono(2-ethylhexyl) phthalate (MEHP) | Di(2-ethylhexyl) phthalate (DEHP) | Disrupted mitochondrial function, dynamics, and biogenesis. mdpi.com | Human trophoblast cells (HTR-8/SVneo) |

| Phthalic Acid (PA) | Phthalate Esters (general) | Mutagenicity, developmental and reproductive toxicity. nih.gov | Various (in vitro and in vivo studies) |

| Phthalic Acid (PA) | Phthalate Esters (general) | Inhibited sperm motility (as potassium salt). nih.gov | Rabbit sperm (in vitro) |

Endocrine Disrupting Mechanisms in Wildlife

Phthalates are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with hormonal systems in wildlife. nih.govresearchgate.netnih.gov These chemicals can mimic or antagonize natural hormones by interacting with hormone receptors, potentially disrupting normal bodily functions. nih.gov The endocrine system, a complex network controlling growth, development, metabolism, and reproduction, is vulnerable to such interference. nih.gov

In wildlife, particularly in aquatic organisms, DEHP has demonstrated multiple mechanisms of endocrine disruption. In fish, DEHP has been shown to possess anti-androgenic activity. nih.gov It can also exert anti-estrogenic effects, which is thought to occur through competition with endogenous estrogens for the estrogen receptor. nih.gov Beyond direct receptor interaction, phthalates can affect the metabolic pathways involved in steroid biosynthesis and metabolism in fish. nih.gov

Studies in laboratory animals further elucidate these mechanisms. In male rats, DEHP administration can lead to significant decreases in plasma testosterone (B1683101) and testicular toxicity, characterized by reduced sperm production and testicular atrophy at high doses. epa.govnih.gov The exposure of rats to DEHP has also been shown to disrupt the hypothalamus-pituitary-thyroid (HPT) axis. frontiersin.org Chronic exposure can lead to reduced levels of thyroid hormones (T3 and T4) and increased levels of thyroid-stimulating hormone (TSH), indicating an impact on thyroid homeostasis. frontiersin.org Phthalate exposure has been linked to significant changes in pathways within the testis, including the PPAR signaling pathway and the p53 signaling pathway. jcpjournal.org

| Mechanism | Effect | Organism/System Studied |

|---|---|---|

| Anti-androgenic activity | Interferes with male hormone function. nih.gov | Fish (in vitro) |

| Anti-estrogenic activity | Competes with endogenous estrogens for receptors. nih.gov | Fish (in vitro) |

| Disruption of steroid biosynthesis | Affects metabolic pathways for hormone production. nih.gov | Fish (in vivo) |

| Reduced testosterone synthesis | Decreases plasma testosterone levels, leading to testicular toxicity. epa.govnih.gov | Male Rats |

| Hypothalamus-Pituitary-Thyroid (HPT) Axis Disruption | Alters levels of thyroid hormones (T3, T4) and TSH. frontiersin.org | Rats |

| Alteration of Gene Signaling Pathways | Affects PPAR and p53 signaling pathways in the testis. jcpjournal.org | Rats |

Synergistic and Antagonistic Effects in Mixtures with Other Environmental Pollutants

In the environment, organisms are typically exposed to a complex mixture of pollutants rather than single compounds. nih.gov The combined effects of these chemicals can be additive, synergistic (where the combined effect is greater than the sum of individual effects), or antagonistic (where the combined effect is less than the sum). researchgate.net The study of mixture effects of plasticizers is a frequently overlooked area, but it is critical for accurate environmental risk assessment. nih.govnih.gov

Research has shown that co-exposure to DEHP and other common pollutants can lead to complex interactions. A study on the combined effect of DEHP and di-n-butylphthalate (DBP) on the tubificid oligochaete Monopylephorus limosus revealed a synergistic toxic effect. nih.gov Similarly, when combined, DEHP and DBP were found to have a stronger effect on promoting rat insulinoma cell apoptosis than either phthalate individually. researchgate.net

Interactions are not limited to chemicals within the same class. Co-exposure to DEHP and Bisphenol A (BPA), another widespread endocrine disruptor, has been studied in juvenile rats. The results indicated that the nature of the interaction (synergistic, additive, or antagonistic) was dependent on the biological system, the dose levels, and the sex of the animal. mdpi.com In the metabolic system of female rats, synergism was predominant, while in males, the effects were mainly additive. mdpi.com Conversely, for the reproductive and endocrine systems, the co-exposure primarily resulted in antagonistic interactions. mdpi.com These findings highlight the complexity of predicting the real-world impacts of chemical mixtures and underscore the need for more comprehensive research into the synergistic and antagonistic effects of environmental pollutants. researchgate.netmdpi.com

| Pollutant Mixture | Organism/System Studied | Observed Interaction | Finding |

|---|---|---|---|

| DEHP and Di-n-butylphthalate (DBP) | Tubificid oligochaete (Monopylephorus limosus) | Synergistic | The mixture exhibited greater toxicity than the individual compounds. nih.gov |

| DEHP and Di-n-butylphthalate (DBP) | Rat insulinoma cells | Synergistic | The combined effect on promoting apoptosis was stronger than singular phthalates. researchgate.net |

| DEHP and Bisphenol A (BPA) | Juvenile Rats (Metabolic System) | Synergistic (Females), Additive (Males) | Sex-specific interactions were observed for metabolic endpoints. mdpi.com |

| DEHP and Bisphenol A (BPA) | Juvenile Rats (Reproductive & Endocrine Systems) | Antagonistic | The combined exposure resulted in reduced effects compared to individual chemicals. mdpi.com |

Ecological Risk Assessment and Regulatory Context of Di N Octyl Phthalate Dnop

Frameworks and Methodologies for Environmental Risk Assessment

The environmental risk assessment of chemical substances like Di-n-octyl Phthalate (B1215562) relies on structured frameworks to systematically evaluate potential harm to ecosystems. These methodologies provide a basis for regulatory decisions by comparing environmental exposure concentrations with concentrations that are known to cause toxic effects.

Risk Quotient (RQ) Approach and its Application

A primary tool in ecological risk assessment is the Risk Quotient (RQ) method. researchgate.netregulations.govnih.gov This approach quantitatively characterizes risk by calculating a ratio between the Predicted Environmental Concentration (PEC) of a substance and its Predicted No-Effect Concentration (PNEC). researchgate.net The formula is expressed as:

RQ = PEC / PNEC regulations.govregulations.gov

The resulting quotient is then compared to established Levels of Concern (LOCs) to determine the potential for risk. regulations.govregulations.gov An RQ value greater than 1 suggests a high potential for adverse environmental effects, while a value less than 1 indicates a lower risk. researchgate.net Specifically, an RQ between 0.1 and 1.0 is often considered to indicate medium risk, and an RQ below 0.1 suggests low or negligible risk. researchgate.net

This deterministic approach serves as a screening-level estimate to identify situations of high or low risk. epa.gov In the context of phthalate assessments, the RQ method has been applied to various environmental matrices. For instance, a study assessing phthalates in the surface water of China determined an RQ for DnOP of 6.70 × 10-3, indicating a low risk to aquatic species in that specific environment. researchgate.net Another assessment in the Hai River found a similarly low RQ for DnOP of 3.00 × 10-3. researchgate.net

The following table illustrates the risk classification based on RQ values:

Table 1: Risk Classification Based on Risk Quotient (RQ) Values

| RQ Value | Risk Level | Indication |

|---|---|---|

| > 1.0 | High | The substance is likely to pose an environmental risk. |

| 0.1 - 1.0 | Medium | The substance may pose an environmental risk. |

| < 0.1 | Low | The substance is unlikely to pose an environmental risk. |

Data derived from multiple sources. researchgate.net

Determination of Predicted No-Effect Concentrations (PNEC)

The Predicted No-Effect Concentration (PNEC) is a critical component of the RQ calculation. It represents the concentration of a chemical below which adverse effects in an ecosystem are unlikely to occur. wikipedia.org PNEC values are intended to be conservative to ensure the protection of the environment. wikipedia.org